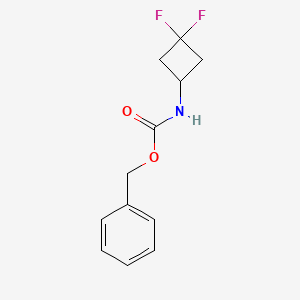

Benzyl 3,3-difluorocyclobutylcarbamate

Description

Strategic Role of Carbamates as Amine Protecting Groups

In the realm of multi-step organic synthesis, particularly in peptide synthesis, the protection of reactive functional groups is paramount to avoid unwanted side reactions. Amines, being nucleophilic and basic, often require protection. Carbamates are among the most popular and effective choices for amine protection due to their ability to be installed and removed under relatively mild conditions while remaining inert to a wide range of reagents. numberanalytics.com The introduction of an alkoxycarbonyl group, such as the benzyloxycarbonyl (Cbz) group, effectively attenuates the nucleophilicity and basicity of the amine nitrogen.

The general reaction for the formation of a Cbz-protected amine involves the reaction of an amine with benzyl (B1604629) chloroformate in the presence of a mild base. This reaction is typically high-yielding and compatible with a wide range of functional groups.

Orthogonality of the Benzyloxycarbonyl (Cbz) Group in Multistep Synthetic Sequences

A key concept in the strategic use of protecting groups is orthogonality, which refers to the ability to remove one type of protecting group in the presence of others without affecting them. The benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, is a cornerstone of orthogonal protection strategies in peptide synthesis. numberanalytics.com

The Cbz group is notably stable under the mildly acidic and basic conditions often used to remove other common amine protecting groups, such as the tert-butyloxycarbonyl (Boc) group (acid-labile) and the fluorenylmethyloxycarbonyl (Fmoc) group (base-labile). The primary method for the deprotection of the Cbz group is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), which is a very mild and neutral condition. numberanalytics.com This unique cleavage condition allows for the selective deprotection of a Cbz-protected amine while leaving other protecting groups intact, a critical feature in the synthesis of complex molecules with multiple functional groups.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal to Cbz? |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Yes |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation | - |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3,3-difluorocyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-12(14)6-10(7-12)15-11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCRFAWXMWHWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigating the Research Implications of the 3,3 Difluorocyclobutyl Moiety in Molecular Design

Conformational Analysis and Stereoelectronic Effects of the Gem-Difluoro Cyclobutane (B1203170) Ring

Influence of Fluorine Atoms on Cyclobutane Ring Pucker and Strain Energy

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to alleviate torsional strain that would arise from eclipsed hydrogens in a flat structure. libretexts.org This puckering, however, slightly decreases the internal bond angles, leading to angle strain. libretexts.org The total ring strain of cyclobutane is approximately 26.3 kcal/mol.

The introduction of gem-dimethyl substituents has been shown to reduce the strain energy of the cyclobutane ring by over 8 kcal/mol, a phenomenon contributing to the thermodynamic component of the gem-dimethyl effect. nih.gov While specific strain energy values for 3,3-difluorocyclobutane are not as readily available, the principles of conformational analysis suggest that the gem-difluoro substitution significantly influences the ring's preferred conformation. The bulky and highly electronegative fluorine atoms alter the balance of steric and electronic interactions that govern the ring's pucker. This conformational control is a key feature utilized in molecular design to create more rigid structures. nih.govsoton.ac.uk

Electronic Effects of Vicinal Fluorine Atoms on Adjacent Functional Groups

The two fluorine atoms on the same carbon atom (a gem-difluoro group) exert a powerful electron-withdrawing inductive effect (-I effect). nih.govmasterorganicchemistry.com This effect is transmitted through the sigma bonds of the cyclobutane ring to adjacent functional groups, profoundly influencing their acidity or basicity. nih.gov

This strong inductive effect stabilizes the conjugate base of an acid, making the parent acid stronger. byjus.comlibretexts.org Conversely, it destabilizes the conjugate acid of a base by pulling electron density away from the nitrogen, making the parent amine weaker. masterorganicchemistry.comlibretexts.org Research has shown that the influence of the CF2 moiety on the acidity of carboxylic acids and the basicity of amines is primarily defined by this inductive effect and is comparable between cyclic and acyclic aliphatic compounds. nih.govresearchgate.net

Analysis of Exit Vector Plots and Three-Dimensional Structures (e.g., from X-ray Crystallography)

X-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules, providing precise data on bond lengths, angles, and conformation. nih.govresearchgate.netdartmouth.edu This data is crucial for understanding the spatial arrangement of substituents on the 3,3-difluorocyclobutyl scaffold.

To visualize and compare the chemical space occupied by such scaffolds, a method known as exit vector plot (EVP) analysis is employed. rsc.org An EVP represents the scaffold with two "exit vectors" that simulate the bonds to its substituents. researchgate.net The relative orientation of these vectors is defined by geometric parameters, allowing for a systematic comparison of how different scaffolds present their functional groups in three-dimensional space. researchgate.netrsc.org Studies have utilized EVP analysis based on X-ray crystallographic data to compare the three-dimensional structures of 3,3-difluorocyclobutanamine (B1322466) with its 2,2-difluoro isomer, providing valuable insights for rational drug design and scaffold replacement strategies. researchgate.netacs.org

Impact of the 3,3-Difluorocyclobutyl Moiety on Molecular Interactions and Recognition

The unique stereoelectronic properties of the 3,3-difluorocyclobutyl group also have a significant impact on how a molecule interacts with its environment, affecting key properties like lipophilicity and acidity/basicity.

Research on Lipophilicity Modulation via Fluorination

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME). nih.govacdlabs.com Fluorination is a common strategy to modulate this property. While highly fluorinated motifs like the trifluoromethyl group often increase lipophilicity, the introduction of a gem-difluoro group can have more complex effects. nih.gov

Systematic studies have been conducted to evaluate the impact of gem-difluorination on the lipophilicity of cycloalkanes. nih.gov Research comparing 3,3-difluorocyclobutane derivatives to their non-fluorinated counterparts has shown that the impact on logP can be influenced by the position of the fluorine atoms and the nature of other functional groups present. nih.govacs.org This allows for fine-tuning of a molecule's lipophilicity to optimize its drug-like properties. nih.gov

| Compound | Measured logP | Reference Compound | Reference logP |

|---|---|---|---|

| 3,3-Difluorocyclobutanamine | -0.03 | Cyclobutanamine | 0.33 |

| 3,3-Difluorocyclobutanecarboxylic acid | 0.31 | Cyclobutanecarboxylic acid | 0.81 |

Studies on pKa Perturbations and Basicity/Acidity of Related Compounds

As discussed in section 3.1.2, the strong electron-withdrawing nature of the gem-difluoro group significantly alters the pKa of nearby acidic or basic centers. nih.gov The pKa is a measure of the strength of an acid or base; a lower pKa indicates a stronger acid, while a higher pKa of the conjugate acid (pKaH) indicates a stronger base. hcpgcollege.edu.inlibretexts.org

The inductive effect of the 3,3-difluoro group pulls electron density away from a neighboring amine, making the lone pair on the nitrogen less available to accept a proton, thus decreasing its basicity (lower pKaH). nih.govmasterorganicchemistry.com For a carboxylic acid, the same effect stabilizes the resulting carboxylate anion after deprotonation, making it easier for the proton to leave and thus increasing the acidity (lower pKa). nih.govlibretexts.orgpharmaguideline.comyoutube.com Experimental studies have quantified these effects by comparing the pKa values of fluorinated and non-fluorinated cyclobutane derivatives. nih.govacs.org

| Compound | Measured pKa | Reference Compound | Reference pKa |

|---|---|---|---|

| 3,3-Difluorocyclobutanamine | 8.85 | Cyclobutanamine | 10.51 |

| 3,3-Difluorocyclobutanecarboxylic acid | 4.13 | Cyclobutanecarboxylic acid | 4.79 |

Investigations into Aqueous Solubility Enhancements

The effect of fluorination on aqueous solubility is not straightforward and often deviates from simple predictions based on lipophilicity alone. For the 3,3-difluorocyclobutyl moiety, the introduction of the gem-difluoro group creates a strong dipole across the ring, which can influence solvation and crystal packing. However, research into a series of functionalized gem-difluorinated cycloalkanes has revealed that their impact on aqueous solubility follows complex trends that are dependent on the ring size, the position of the fluorine atoms, and the nature of other functional groups present. dntb.gov.uanih.gov

| Compound/Moiety | Observed Effect of gem-Difluorination | Reference |

|---|---|---|

| 3,3-Difluorocyclobutanamine | pKa is decreased by approximately 1.0-1.2 units compared to the non-fluorinated amine due to the strong inductive effect of fluorine atoms. | researchgate.net |

| 3,3-Difluorocyclobutanecarboxylic Acid | pKa is decreased by approximately 0.7 units compared to the non-fluorinated acid. | researchgate.net |

| General gem-Difluorocycloalkanes | Lipophilicity (LogP) and aqueous solubility trends are complex and are affected by ring size and the nature of other functional groups. | dntb.gov.uanih.gov |

General Principles of Fluorine's Influence on Molecular Surface Properties

The introduction of fluorine into a molecule, as seen in the 3,3-difluorocyclobutyl moiety, profoundly alters its surface properties due to the unique characteristics of the fluorine atom. tandfonline.com Fluorine is the most electronegative element, leading to the formation of a highly polarized C-F bond. tandfonline.com This strong polarization creates localized dipoles on the molecular surface, which can influence intermolecular interactions and binding to biological targets. researchgate.net

Key principles of fluorine's influence include:

Modulation of pKa: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers. researchgate.net For instance, the basicity of the amino group in 3,3-difluorocyclobutanamine is substantially reduced compared to its non-fluorinated analog. researchgate.net This modulation is critical for controlling the ionization state of a drug under physiological conditions, which affects its absorption, distribution, and target engagement.

Lipophilicity and Membrane Permeability: Fluorine substitution typically increases a molecule's lipophilicity, a property that can enhance membrane permeability and oral bioavailability. benthamscience.comresearchgate.net However, as noted earlier, this effect is highly context-dependent, especially in alicyclic systems where conformational effects and changes in molecular surface polarity can lead to unexpected outcomes. chemrxiv.org

Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. nih.gov Replacing a metabolically labile C-H bond with a C-F bond is a common and effective strategy to block metabolic pathways, thereby increasing a drug's half-life and duration of action. tandfonline.comresearchgate.net The gem-difluoro group is particularly effective in this regard, as it protects the methylene (B1212753) carbon from oxidation.

Conformational Control: The steric bulk of fluorine, though only slightly larger than hydrogen, combined with its electronic effects, can create a conformational bias in flexible molecules. researchgate.net In a rigid system like a cyclobutane ring, the fluorine atoms contribute to its defined three-dimensional shape, which is crucial for precise interactions with protein binding pockets.

Application as a Core Building Block in Chemical Synthesis

Benzyl (B1604629) 3,3-difluorocyclobutylcarbamate is an exemplary chemical building block, providing a stable, protected source of the 3,3-difluorocyclobutanamine scaffold. The carbamate (B1207046) group offers a reliable method for protecting the reactive amine, allowing for transformations elsewhere in a molecule, and can be readily removed under standard conditions like hydrogenolysis to liberate the free amine. chemicalbook.com The availability of such functionalized difluorocyclobutane building blocks, often through scalable synthetic routes, has enabled their broader application in drug discovery programs. researchgate.netnih.gov

Utility in the Construction of Structurally Diverse Chemical Libraries

In modern drug discovery, there is a strong emphasis on moving beyond "flat," aromatic-heavy compounds towards molecules with greater three-dimensional complexity, a concept often termed "escaping flatland." pharmablock.com Building blocks featuring sp³-rich scaffolds like the 3,3-difluorocyclobutane ring are highly sought after for constructing diverse chemical libraries with improved physicochemical properties. researchgate.netcsmres.co.uk

The 3,3-difluorocyclobutyl moiety imparts several desirable features for library synthesis:

Novelty and 3D-Shape: It provides a rigid, non-aromatic core that introduces a distinct three-dimensional vector into molecular designs, differing significantly from common phenyl or cyclohexyl rings. pharmablock.com

Physicochemical Modulation: As discussed, the fluorine atoms allow for fine-tuning of pKa and lipophilicity, enabling the exploration of a wider range of chemical space.

Synthetic Tractability: The amine handle on building blocks like Benzyl 3,3-difluorocyclobutylcarbamate serves as a versatile anchor point for a wide array of chemical reactions (e.g., amide couplings, reductive aminations, nucleophilic substitutions), allowing for the rapid generation of a library of diverse analogs. nih.gov

Strategies for Scaffold Hopping and Isosteric Replacements in Molecular Design

Scaffold hopping and bioisosteric replacement are critical strategies in medicinal chemistry used to optimize lead compounds, improve properties, or secure novel intellectual property. nih.govresearchgate.net The 3,3-difluorocyclobutyl group is an attractive bioisostere for several common molecular fragments. digitellinc.comnih.gov

| Common Moiety | Replacement Moiety | Rationale for Replacement | Reference |

|---|---|---|---|

| gem-Dimethyl | 3,3-Difluorocyclobutyl | Maintains steric bulk while introducing a polar element and blocking metabolic oxidation at the quaternary carbon. | pharmablock.comchemrxiv.org |

| Carbonyl (Ketone) | 3,3-Difluorocyclobutyl | Acts as a non-reducible, non-enolizable mimic of the carbonyl dipole, improving metabolic stability. | chemrxiv.org |

| Phenyl Ring | 3,3-Difluorocyclobutyl | Reduces aromatic character to improve solubility and metabolic profiles while maintaining a rigid scaffold for substituent placement. | researchgate.net |

| Cyclohexyl Ring | 3,3-Difluorocyclobutyl | Offers a different conformational profile and introduces polarity, potentially altering solubility and target interactions. | pharmablock.com |

The rationale for using the 3,3-difluorocyclobutyl scaffold as a replacement often involves addressing specific liabilities of an existing lead compound. For example, replacing a metabolically susceptible gem-dimethyl group with the difluorocyclobutane can enhance stability. pharmablock.com Similarly, its use as a non-aromatic replacement for a phenyl ring can improve solubility and reduce potential toxicity associated with aromatic metabolites.

Integration into Complex Heterocyclic and Polycyclic Architectures (e.g., as intermediates for anti-viral agents or kinase inhibitors)

One of the most significant applications of building blocks derived from 3,3-difluorocyclobutanamine is in the synthesis of complex, biologically active molecules. The compound 3,3-difluorocyclobutanamine hydrochloride, which is readily derived from Benzyl 3,3-difluorocyclobutylcarbamate, is explicitly cited for its use in preparing piperazinyl antiviral agents and kinase inhibitors. chemicalbook.com

Kinase Inhibitors: The small molecule kinase inhibitor field is one of the most important areas of modern drug discovery. ed.ac.uk The rigid and uniquely functionalized nature of the difluorocyclobutyl group makes it an ideal scaffold component for inhibitors designed to fit into the highly specific ATP-binding pockets of kinases. Its incorporation can influence the orientation of other pharmacophoric elements, leading to improved potency and selectivity. nih.gov

Anti-viral Agents: In the development of antiviral drugs, particularly nucleoside and non-nucleoside inhibitors, modifying the carbocyclic components of a molecule is a key strategy. mdpi.comnih.gov The introduction of fluorine can enhance metabolic stability and alter the electronic properties of the scaffold, which may improve binding to viral enzymes like polymerases or proteases. The use of 3-halo substituted cyclobutanamines has been noted in the preparation of antiviral agents, highlighting the utility of this structural class. chemicalbook.com

The ability to integrate the 3,3-difluorocyclobutyl moiety into these complex polycyclic systems demonstrates its robustness and value as a foundational element for constructing next-generation therapeutics.

Strategic Application and Manipulation of the Benzyloxycarbonyl Cbz Functionality in Synthesis

Methodologies for Amine Protection Employing the Benzyloxycarbonyl Group

The introduction of the Cbz group onto an amine nitrogen atom transforms it into a carbamate (B1207046), effectively masking its nucleophilicity and basicity. This protection is crucial to prevent unwanted side reactions during subsequent synthetic steps.

The most common method for the installation of the Cbz group involves the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.comhighfine.com This reaction is typically performed under alkaline conditions to neutralize the hydrochloric acid byproduct. total-synthesis.com Schotten-Baumann conditions, which utilize an aqueous base like sodium carbonate, are frequently employed. total-synthesis.com Alternatively, organic bases such as triethylamine (B128534) or pyridine (B92270) can be used in anhydrous organic solvents. total-synthesis.comnumberanalytics.com The general mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate, leading to the formation of the N-Cbz protected compound. total-synthesis.com

Beyond the standard Cbz-Cl, other reagents have been developed to offer greater flexibility. Activated agents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) or dibenzyl dicarbonate (B1257347) (Cbz₂O) can be used, often providing milder reaction conditions. total-synthesis.comnumberanalytics.com

In recent years, methodologies have been developed to install the Cbz group under non-alkaline or specialized conditions to accommodate sensitive substrates. An iodine-catalyzed method provides a mild and efficient route for Cbz introduction. highfine.com Another approach utilizes polyethylene (B3416737) glycol (PEG-600) as a green, non-toxic reaction medium for the reaction of amines with Cbz-Cl, affording high yields of the corresponding N-Cbz derivatives. highfine.comresearchgate.net

| Reagent/Condition | Base/Catalyst | Solvent | Characteristics |

| Benzyl chloroformate (Cbz-Cl) | Aq. Na₂CO₃ / K₂CO₃ | Biphasic (e.g., Dioxane/Water) | Standard Schotten-Baumann conditions. total-synthesis.com |

| Benzyl chloroformate (Cbz-Cl) | Triethylamine (Et₃N), Pyridine | Dichloromethane (DCM), THF | Common organic base method. total-synthesis.com |

| N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Mild Base | Aprotic Solvents | Activated ester, useful for sensitive substrates. total-synthesis.com |

| Benzyl chloroformate (Cbz-Cl) | Iodine (catalytic) | Methanol | Mild, non-alkaline Lewis acid catalysis. highfine.com |

| Benzyl chloroformate (Cbz-Cl) | None | PEG-600 | Environmentally friendly, efficient protocol. highfine.comresearchgate.net |

This table provides an interactive summary of common Cbz installation methods.

In molecules containing multiple nucleophilic sites, such as hydroxyl or thiol groups in addition to an amine, selective protection is paramount. Amines are generally more nucleophilic than alcohols or thiols, allowing for chemoselective N-Cbz protection under controlled conditions. total-synthesis.com By carefully selecting the reagents and reaction conditions (e.g., pH control between 8 and 10), the amine can be preferentially protected over other functional groups. highfine.com

However, challenges can arise, particularly with secondary amines versus secondary alcohols. total-synthesis.com In such cases, fine-tuning of the reaction parameters or employing alternative Cbz reagents may be necessary to achieve the desired selectivity. Methodologies using aqueous media have also been shown to provide high chemoselectivity for the N-Cbz protection of amines. ijacskros.com

Advanced Deprotection Strategies for the Cbz Group

The removal of the Cbz group is as critical as its installation. The ideal deprotection method should be high-yielding, clean, and orthogonal to other protecting groups present in the molecule.

The hallmark method for Cbz group cleavage is catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com This reaction is prized for its extremely mild, neutral pH conditions. masterorganicchemistry.com The most common catalyst is palladium on an activated carbon support (Pd/C). taylorfrancis.com The process involves the use of molecular hydrogen (H₂), which reductively cleaves the benzylic C-O bond. total-synthesis.com

The mechanism proceeds in two main steps. First, hydrogenolysis of the benzyl-oxygen bond occurs, releasing toluene (B28343) and a transient carbamic acid intermediate. taylorfrancis.com This intermediate is unstable and readily decarboxylates (loses CO₂) to yield the free amine. taylorfrancis.com

| Catalyst | Hydrogen Source | Solvent | Key Features |

| 10% Pd/C | H₂ (gas) | Methanol, Ethanol, Ethyl Acetate | The most common and standard method. taylorfrancis.comscientificupdate.com |

| Pd/C | Ammonium (B1175870) formate (B1220265) (HCOONH₄) | Methanol | Transfer hydrogenation; avoids H₂ gas. semanticscholar.org |

| Pd/C | Triethylsilane (Et₃SiH) | Various | In situ generation of H₂; mild conditions. organic-chemistry.org |

| Pd(OAc)₂ / Charcoal | H₂ (gas) | Methanol | In situ preparation of active Pd/C catalyst. organic-chemistry.org |

This table provides an interactive summary of catalytic hydrogenation methods for Cbz deprotection.

Optimization of this reaction involves selecting the appropriate solvent, catalyst loading, and hydrogen source. While hydrogen gas is common, transfer hydrogenation sources like ammonium formate or triethylsilane offer practical alternatives that avoid the need for handling flammable H₂ gas. semanticscholar.orgorganic-chemistry.org The catalyst's activity can sometimes be diminished by the amine product, which can coordinate to the palladium surface; however, additives can sometimes mitigate this issue. acs.org

While hydrogenolysis is highly effective, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some aryl halides. scientificupdate.com In such cases, orthogonal deprotection strategies are required.

Acidic Conditions: The Cbz group can be cleaved under strong acidic conditions, such as with HBr in acetic acid. highfine.com More recently, Lewis acid systems like aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been developed for the mild and selective removal of N-Cbz groups, even in the presence of other reducible functionalities. highfine.comorganic-chemistry.orgnih.gov

Nucleophilic Cleavage: A notable alternative involves nucleophilic attack by thiol reagents. A method utilizing 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in N,N-dimethylacetamide at elevated temperatures has been shown to effectively deprotect Cbz-protected amines. organic-chemistry.org This protocol is superior for substrates with sensitive functionalities that would not tolerate hydrogenolysis or strong acids. organic-chemistry.org Another example involves the use of a thiol to effect an Sₙ2 attack at the benzylic carbon, which is particularly useful in complex molecules where hydrogenation is problematic. scientificupdate.com

Transition Metal Catalysis: Beyond palladium-catalyzed hydrogenolysis, other transition metal systems can cleave the Cbz group. For instance, Ni(0) catalysis has been used for the chemoselective cleavage of a Cbz group on a heteroaromatic nitrogen while leaving a Cbz group on a more basic amine intact. total-synthesis.comnih.gov

However, the boundaries of this orthogonality are not absolute. While generally stable to acid, the Cbz group can be cleaved by harsh acidic conditions. total-synthesis.com Catalytic hydrogenation, the primary method for Cbz removal, is incompatible with many reducible groups. For instance, it will typically reduce alkenes, alkynes, nitro groups, and azides, and can cause dehalogenation of aryl halides. scientificupdate.com Conversely, benzyl ethers (O-Bn) are also cleaved by hydrogenolysis, often concurrently with the Cbz group. organic-chemistry.org

The development of methods like AlCl₃/HFIP or thiol-based cleavage provides crucial alternatives, allowing for the selective deprotection of the Cbz group in the presence of benzyl ethers and other reducible groups, thereby expanding the strategic possibilities for complex molecule synthesis. organic-chemistry.orgnih.gov

Role of Carbamates in Solid-Phase Synthesis and Peptide Chemistry

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in the field of organic synthesis, particularly in peptide chemistry. ncats.io Its utility stems from its stability under a range of conditions and the various methods available for its removal. masterorganicchemistry.comorganic-chemistry.org When attached to an amine, it forms a carbamate, a functional group that plays a pivotal role in the systematic, stepwise construction of peptides on a solid support.

The carbamate linkage in a molecule like Benzyl 3,3-difluorocyclobutylcarbamate effectively deactivates the nucleophilicity of the amine nitrogen. nih.gov This protection is a fundamental requirement in peptide synthesis to prevent uncontrolled polymerization and to ensure that the correct amino acid sequence is assembled. organic-chemistry.org The Cbz group, specifically, is a classic protecting group that has been instrumental in the development of both solution-phase and solid-phase peptide synthesis (SPPS). nih.govnih.gov

In the context of SPPS, a Cbz-protected amino acid, or in this case, a Cbz-protected amine like 3,3-difluorocyclobutylamine, could be attached to a solid support. However, the more common strategy involves the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection due to its lability to base, which is orthogonal to the acid-labile side-chain protecting groups typically employed. nih.govembrapa.br

The Cbz group is generally considered a "permanent" or side-chain protecting group in modern Fmoc-based SPPS, although it can be used for N-terminal protection in Boc-based strategies. organic-chemistry.org Its removal typically requires strong acidic conditions or catalytic hydrogenation, which might not be compatible with all solid supports or other protecting groups in a given synthesis. masterorganicchemistry.comorganic-chemistry.org

The strategic application of the Cbz group in conjunction with other protecting groups allows for selective deprotection and modification of specific sites within a growing peptide chain, a concept known as orthogonal protection. organic-chemistry.org For instance, a Cbz-protected amine on a side chain would remain intact while the N-terminal Fmoc group is removed with a mild base like piperidine (B6355638), allowing for the elongation of the peptide chain. uci.edu

The following table summarizes the general characteristics and manipulation of the Cbz functionality in the context of a molecule like Benzyl 3,3-difluorocyclobutylcarbamate.

| Property | Description | Relevant Conditions |

| Protection | The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. | Schotten-Baumann conditions (e.g., aq. NaHCO₃ or NaOH) |

| Stability | Stable to weakly acidic and basic conditions used for the removal of other protecting groups like Boc and Fmoc. | Stable to trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal. |

| Deprotection | Cleaved by strong acids or catalytic hydrogenation. | HBr in acetic acid, liquid HF, or H₂/Pd-C. masterorganicchemistry.comorganic-chemistry.org |

| Orthogonality | Can be used in orthogonal protection schemes with base-labile (e.g., Fmoc) and some acid-labile (e.g., Boc) groups. | Selective removal of Fmoc with piperidine; selective removal of Boc with TFA. |

In solid-phase synthesis, the choice of protecting groups is critical for the successful assembly of the desired peptide. The properties of the Cbz group make it a valuable tool, although its application in modern automated SPPS is less frequent for N-terminal protection compared to the Fmoc group. The hypothetical use of Benzyl 3,3-difluorocyclobutylcarbamate in SPPS would likely involve its incorporation as a unique, non-proteinogenic building block, with the Cbz group serving as a stable protecting group for the amine functionality throughout the synthesis, to be removed during the final cleavage and deprotection step.

The research findings on the utility of carbamates in peptide synthesis are extensive. The development of various carbamate protecting groups with different lability profiles has been a cornerstone of modern peptide chemistry, enabling the synthesis of complex and modified peptides. nih.gov The introduction of fluorinated moieties, as in the case of the 3,3-difluorocyclobutyl group, is a known strategy to enhance the conformational stability and biological activity of peptides. dovepress.com

The following table outlines the general steps in solid-phase peptide synthesis and the potential role of a Cbz-protected building block.

| Step | Description | Role of Benzyl 3,3-difluorocyclobutylcarbamate |

| Resin Loading | The first amino acid is attached to the solid support. | Not directly applicable unless it is the C-terminal residue. |

| Deprotection | The N-terminal protecting group of the resin-bound amino acid is removed. | The Cbz group would remain intact if an orthogonal protecting group like Fmoc is used at the N-terminus. |

| Coupling | The next protected amino acid is activated and coupled to the deprotected N-terminus. | Benzyl 3,3-difluorocyclobutylcarbamate, if used as a building block, would be coupled at this stage (assuming it has a carboxylic acid handle). |

| Final Cleavage | The completed peptide is cleaved from the resin, and all protecting groups are removed. | The Cbz group would be removed during this step, typically with a strong acid cocktail. organic-chemistry.org |

In-depth Analysis of Benzyl 3,3-difluorocyclobutylcarbamate Reveals Limited Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases indicates a significant gap in the publicly available experimental and computational data for the chemical compound Benzyl 3,3-difluorocyclobutylcarbamate. Despite targeted searches for advanced spectroscopic and computational characterizations, specific research findings detailing its structural elucidation and dynamic behavior remain largely unpublished in accessible academic and commercial domains.

While the principles of various analytical techniques are well-established for characterizing chemical structures, their direct application to Benzyl 3,3-difluorocyclobutylcarbamate has not been documented in the reviewed literature. Methodologies such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and high-resolution mass spectrometry are standard for determining the molecular framework of organic compounds. Similarly, computational approaches like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for understanding molecular geometry, electronic structure, and conformational dynamics. However, specific studies employing these techniques on Benzyl 3,3-difluorocyclobutylcarbamate are not readily found.

This scarcity of information prevents a detailed discussion of its specific spectroscopic signatures and computational models. The scientific community awaits dedicated research to explore and publish the chemical properties of Benzyl 3,3-difluorocyclobutylcarbamate, which would enable a thorough characterization as outlined in the requested advanced spectroscopic and computational analysis. Without such dedicated studies, any detailed exposition on its molecular characteristics would be speculative.

Further research and publication are necessary to populate the scientific record with the specific data required for a comprehensive and authoritative article on the advanced characterization of Benzyl 3,3-difluorocyclobutylcarbamate.

Advanced Spectroscopic and Computational Characterization in Academic Research

Computational Chemistry Approaches for Molecular Understanding

Quantum Chemical Calculations for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving Benzyl (B1604629) 3,3-difluorocyclobutylcarbamate can be significantly advanced through the use of quantum chemical calculations. These computational methods provide a molecular-level view of the transformation processes, offering insights that are often inaccessible through experimental means alone. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to map out the potential energy surfaces of reactions involving this compound.

By calculating the energies of reactants, transition states, intermediates, and products, researchers can construct a detailed reaction profile. For instance, in a hypothetical hydrolysis reaction of Benzyl 3,3-difluorocyclobutylcarbamate, quantum chemical calculations could identify the transition state structures for both acid- and base-catalyzed pathways. The relative energy barriers of these transition states would reveal the kinetically favored mechanism.

Furthermore, these calculations can shed light on the role of the difluorocyclobutyl and benzyl carbamate (B1207046) moieties in influencing the reaction pathway. The strong electron-withdrawing nature of the fluorine atoms, for example, can be computationally modeled to understand its impact on the stability of adjacent carbocations or the acidity of nearby protons. Computational studies on similar benzyl-containing compounds have successfully utilized methods like DFT with basis sets such as B3LYP/6-311+G(d,p) to simulate vibrational spectra and analyze molecular electrostatic potentials, which are crucial in understanding reaction dynamics. researchgate.net

An illustrative representation of the type of data generated from such a study is presented in Table 1.

Table 1: Hypothetical Calculated Energy Profile for a Reaction of Benzyl 3,3-difluorocyclobutylcarbamate This table is for illustrative purposes to show the type of data generated from quantum chemical calculations.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | DFT/B3LYP/6-311G(d,p) | 0.0 |

| Transition State 1 | DFT/B3LYP/6-311G(d,p) | +25.4 |

| Intermediate | DFT/B3LYP/6-311G(d,p) | +5.2 |

| Transition State 2 | DFT/B3LYP/6-311G(d,p) | +18.7 |

| Products | DFT/B3LYP/6-311G(d,p) | -15.8 |

Theoretical Prediction of Reactivity and Selectivity

Beyond elucidating reaction mechanisms, quantum chemical calculations are a powerful tool for the theoretical prediction of the reactivity and selectivity of Benzyl 3,3-difluorocyclobutylcarbamate. By analyzing the electronic structure of the molecule, researchers can identify sites that are most susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept applied in these predictions. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide critical information about the molecule's reactivity. A low HOMO-LUMO energy gap is often indicative of high reactivity. researchgate.net For Benzyl 3,3-difluorocyclobutylcarbamate, the location of the HOMO would indicate the most probable site for electrophilic attack, while the LUMO would highlight the most likely site for nucleophilic attack.

Molecular Electrostatic Potential (MESP) mapping is another valuable computational technique. researchgate.net By calculating the electrostatic potential on the electron density surface of the molecule, a color-coded map can be generated. This map visually represents the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. For Benzyl 3,3-difluorocyclobutylcarbamate, MESP analysis would likely reveal a negative potential around the oxygen atoms of the carbamate group and a positive potential around the hydrogen atoms of the N-H group and the carbon atom of the carbonyl group, thereby predicting the sites for electrophilic and nucleophilic interactions, respectively.

These computational predictions of reactivity and selectivity are invaluable for designing new synthetic routes and for understanding the interactions of Benzyl 3,3-difluorocyclobutylcarbamate with biological targets. Table 2 provides a hypothetical summary of quantum chemical descriptors that could be calculated to predict the reactivity of this compound.

Table 2: Hypothetical Calculated Quantum Chemical Descriptors for Benzyl 3,3-difluorocyclobutylcarbamate This table is for illustrative purposes to show the type of data generated from theoretical reactivity predictions.

| Descriptor | Calculated Value | Implication |

| HOMO Energy | -7.2 eV | Site of electrophilic attack |

| LUMO Energy | -0.5 eV | Site of nucleophilic attack |

| HOMO-LUMO Gap | 6.7 eV | Chemical reactivity |

| Dipole Moment | 3.5 D | Molecular polarity and solubility |

| Mulliken Atomic Charges | C(carbonyl): +0.6, O(carbonyl): -0.5, N: -0.4 | Local electronic distribution and reactivity sites |

Emerging Research Directions and Future Perspectives on Benzyl 3,3 Difluorocyclobutylcarbamate

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated organic molecules, particularly those with complex stereochemistry, presents ongoing challenges. nih.gov Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to benzyl (B1604629) 3,3-difluorocyclobutylcarbamate and its derivatives.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.govrsc.orgmit.edu The application of flow chemistry to the synthesis of benzyl 3,3-difluorocyclobutylcarbamate could address challenges associated with hazardous reagents and intermediates often used in fluorination reactions. vapourtec.com For instance, the synthesis of carbamates has been successfully demonstrated in flow systems, which could be adapted for the final step in the synthesis of the target molecule. beilstein-journals.org

Table 1: Potential Advantages of Flow Chemistry for Benzyl 3,3-Difluorocyclobutylcarbamate Synthesis

| Feature | Potential Advantage |

| Enhanced Safety | Contained system minimizes exposure to hazardous reagents. |

| Precise Control | Microreactors allow for fine-tuning of reaction conditions. |

| Scalability | Continuous processing facilitates large-scale production. |

| Higher Yields | Improved mixing and heat transfer can lead to better reaction outcomes. |

| Integration | Potential for multi-step synthesis and in-line purification. |

Biocatalysis is a powerful tool for the synthesis of chiral molecules with high stereoselectivity. nih.govchemrxiv.orgcell.com The development of enzymatic methods for the synthesis of benzyl 3,3-difluorocyclobutylcarbamate could provide access to enantiomerically pure forms of the compound, which is crucial for understanding its biological activity. Aldolases, for example, have been utilized in the stereocontrolled synthesis of chiral fluorinated small molecules. nih.gov

Engineered enzymes, such as myoglobin-based catalysts and nonheme Fe enzymes, have shown promise in stereoselective fluorination and cyclopropanation reactions. nih.govchemrxiv.org Future research could explore the directed evolution of enzymes to catalyze the key steps in the synthesis of chiral 3,3-difluorocyclobutane precursors. This could involve the enantioselective construction of the cyclobutane (B1203170) ring or the stereoselective introduction of the amine functionality.

Table 2: Potential Biocatalytic Strategies

| Enzyme Class | Potential Application in Synthesis |

| Hydrolases (e.g., Lipases) | Resolution of racemic intermediates. |

| L-threonine aldolases | Stereoselective C-C bond formation to construct the cyclobutane ring. cell.com |

| Engineered Metalloenzymes | Directed C-H fluorination or cyclization reactions. chemrxiv.orgchemrxiv.org |

| Transaminases | Stereoselective introduction of the amine group. |

Exploration of Unconventional Reactivity Profiles

The gem-difluoro group on the cyclobutane ring significantly influences the molecule's electronic properties and reactivity. Future research should delve into exploring the unconventional reactivity of benzyl 3,3-difluorocyclobutylcarbamate. For instance, the strain of the four-membered ring, combined with the strong electron-withdrawing nature of the fluorine atoms, could lead to unique chemical transformations.

Investigations could focus on ring-opening reactions under various conditions to generate novel fluorinated acyclic structures. Furthermore, the reactivity of the C-H bonds adjacent to the difluorinated carbon could be explored for late-stage functionalization, providing access to a diverse range of derivatives. Understanding these reactivity profiles will be crucial for developing new synthetic methodologies and for designing novel chemical probes. The study of radical-radical reactions on excited state surfaces, as seen with the benzyl radical, could also open up unforeseen pathways for creating larger, more complex structures from this building block. nih.gov

Advanced Applications in Rational Molecular Design and Chemical Biology

The 3,3-difluorocyclobutyl moiety is an attractive scaffold for medicinal chemistry due to its ability to act as a bioisostere for other chemical groups and to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. researchgate.net Benzyl 3,3-difluorocyclobutylcarbamate can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Future research in this area will likely focus on incorporating this moiety into known pharmacophores to improve their drug-like properties. The rigid nature of the cyclobutane ring can help to lock in a specific conformation, which can be advantageous for binding to biological targets. The carbamate (B1207046) group also provides a handle for further chemical modification, allowing for the attachment of different functional groups to explore structure-activity relationships.

Interdisciplinary Research Integrating Synthesis with Biophysical Studies (excluding clinical applications)

To fully understand the potential of benzyl 3,3-difluorocyclobutylcarbamate and its derivatives, it is essential to integrate synthetic chemistry with biophysical studies. Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of these molecules and their complexes with biological macromolecules.

Future interdisciplinary research could involve the synthesis of derivatives of benzyl 3,3-difluorocyclobutylcarbamate that are labeled with stable isotopes (e.g., ¹³C, ¹⁵N) or fluorescent tags. These labeled compounds could then be used in biophysical studies to probe their interactions with proteins and other biological targets. Understanding these interactions at a molecular level is crucial for the rational design of new bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.